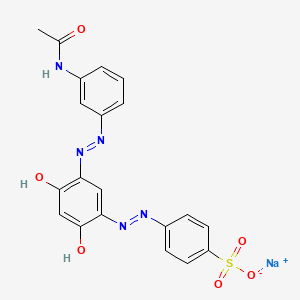
Sodium p-((5-((3-acetamidophenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SODIUM P-[[5-[(3-ACETAMIDOPHENYL)AZO]-2,4-DIHYDROXYPHENYL]AZO]BENZENESULFONATE is a complex organic compound with the molecular formula C20H17N5O6S.Na and a molecular weight of 477.40 g/mol. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM P-[[5-[(3-ACETAMIDOPHENYL)AZO]-2,4-DIHYDROXYPHENYL]AZO]BENZENESULFONATE involves a multi-step process. The initial step typically includes the diazotization of 3-acetamidophenylamine, followed by coupling with 2,4-dihydroxyphenylazo compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to achieve the desired product quality. The final product is then purified through crystallization or filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
SODIUM P-[[5-[(3-ACETAMIDOPHENYL)AZO]-2,4-DIHYDROXYPHENYL]AZO]BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
SODIUM P-[[5-[(3-ACETAMIDOPHENYL)AZO]-2,4-DIHYDROXYPHENYL]AZO]BENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the textile and paper industries for dyeing purposes.
Mécanisme D'action
The mechanism of action of SODIUM P-[[5-[(3-ACETAMIDOPHENYL)AZO]-2,4-DIHYDROXYPHENYL]AZO]BENZENESULFONATE involves its interaction with molecular targets through its azo bonds. These bonds can undergo cleavage under specific conditions, leading to the release of active compounds that interact with biological pathways . The compound’s effects are primarily due to its ability to form stable complexes with various substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- SODIUM P-[[5-[(3-AMINOPHENYL)AZO]-2,4-DIHYDROXYPHENYL]AZO]BENZENESULFONATE
- SODIUM P-[[5-[(3-METHYLPHENYL)AZO]-2,4-DIHYDROXYPHENYL]AZO]BENZENESULFONATE
Uniqueness
SODIUM P-[[5-[(3-ACETAMIDOPHENYL)AZO]-2,4-DIHYDROXYPHENYL]AZO]BENZENESULFONATE is unique due to its specific functional groups that confer distinct chemical properties. The presence of the acetamido group enhances its stability and solubility, making it more suitable for certain industrial applications compared to its analogs.
Propriétés
Numéro CAS |
94386-26-2 |
|---|---|
Formule moléculaire |
C20H16N5NaO6S |
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
sodium;4-[[5-[(3-acetamidophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H17N5O6S.Na/c1-12(26)21-14-3-2-4-15(9-14)23-25-18-10-17(19(27)11-20(18)28)24-22-13-5-7-16(8-6-13)32(29,30)31;/h2-11,27-28H,1H3,(H,21,26)(H,29,30,31);/q;+1/p-1 |
Clé InChI |
ZGQIITAEWAAMKD-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


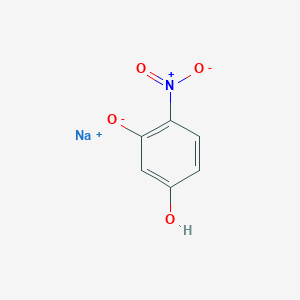
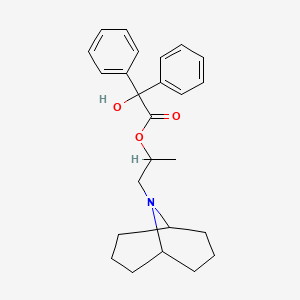

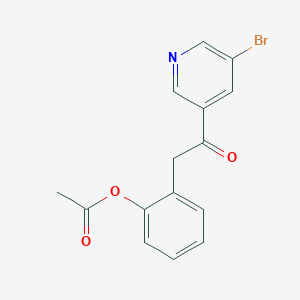
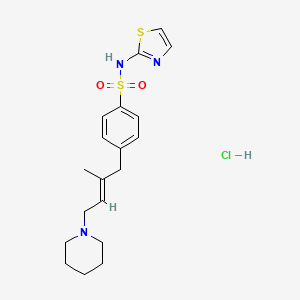
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
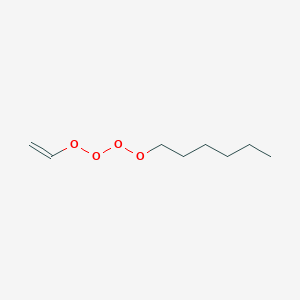
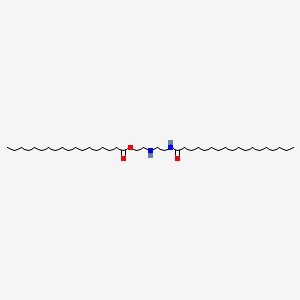
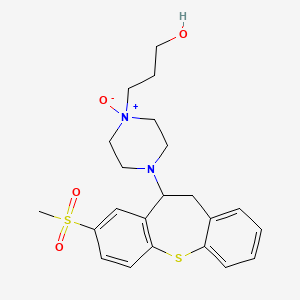
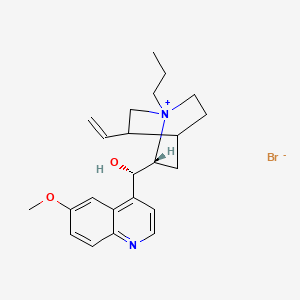
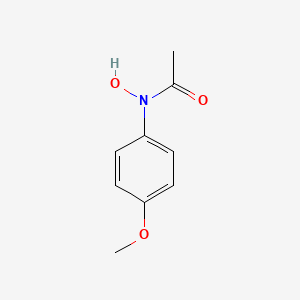
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
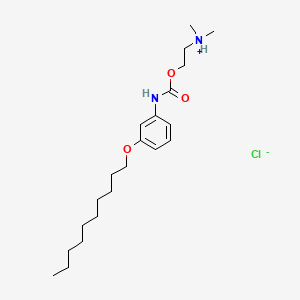
(2-propanolato)-](/img/structure/B13783717.png)
